

Triethyl Amine CAS number and molecular formula

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Compound of Interest

Compound Name: Triethyl Amine

Cat. No.: B1169974

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An In-depth Technical Guide to Triethylamine for Researchers and Drug Development Professionals

Core Identification

Triethylamine, a cornerstone of synthetic organic chemistry, is a versatile tertiary amine widely employed across research and pharmaceutical sectors.^{[1][2][3]}

- CAS Number: 121-44-8^{[2][4][5][6][7][8]}
- Molecular Formula: C₆H₁₅N^{[2][4][5][6][7][8]}
- Common Abbreviations: TEA, Et₃N^{[4][5]}
- IUPAC Name: N,N-Diethylethanamine^{[2][5][6]}

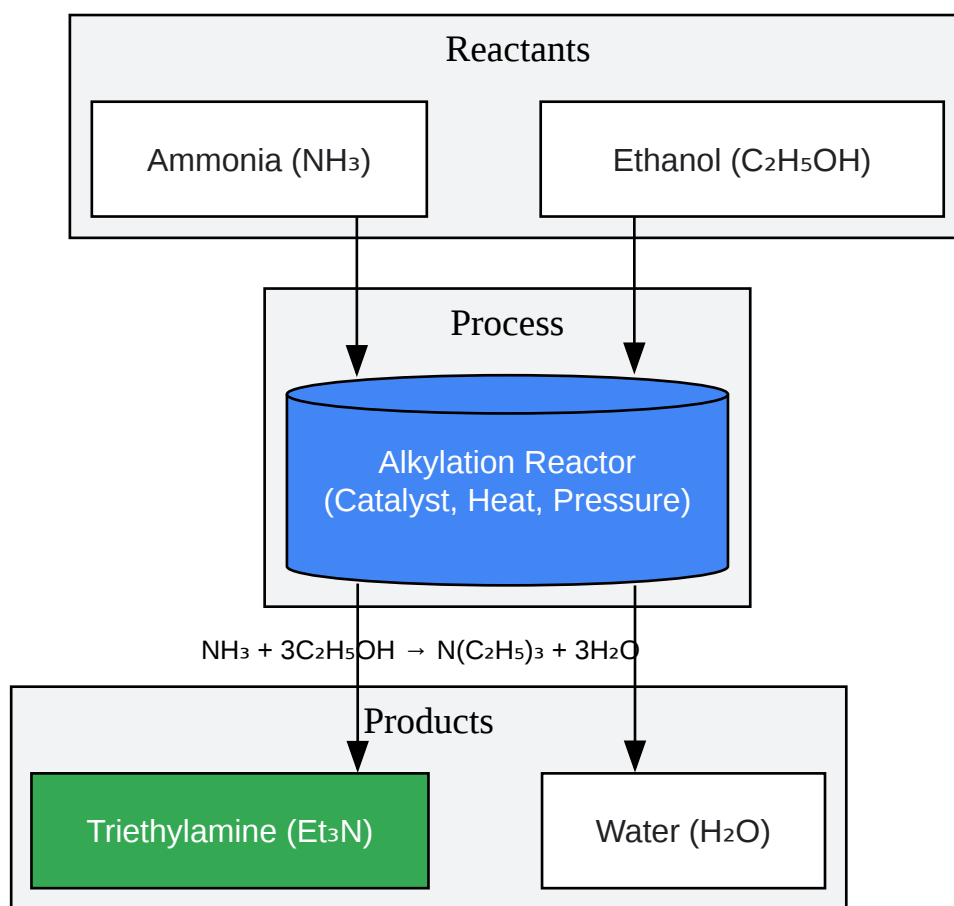
Physicochemical Properties

Triethylamine is a colorless to pale yellow volatile liquid characterized by a strong, fishy, or ammonia-like odor.^{[4][5][7][9]} Its key physical and chemical properties are summarized below.

Property	Value
Molecular Weight	101.19 g/mol [2][4][6][7][10][11]
Appearance	Colorless to yellowish liquid[4][9][12]
Odor	Strong ammonia or fish-like[4][5][9][13]
Density	0.7255 g/mL[5][13]
Melting Point	-114.7 °C[5][11][13]
Boiling Point	88.6 °C to 89.8 °C[5][11][12][13]
Solubility in Water	112.4 g/L at 20 °C; solubility decreases above 18 °C[5][12]
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, chloroform[1][5][13]
pKa of Conjugate Acid	10.75[5][11]
Vapor Pressure	6.899–8.506 kPa (at 20 °C)[5][11]
Flash Point	-11 °C to -15 °C[8][12][13]
Refractive Index (n_D^{20})	1.401[4][5][12]

Synthesis of Triethylamine

The primary industrial method for synthesizing triethylamine is the alkylation of ammonia with ethanol.[5][7] This reaction is typically performed over a catalyst at elevated temperatures and pressures.



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Industrial synthesis of Triethylamine.

Applications in Research and Drug Development

Triethylamine's utility in professional research settings stems from its properties as a strong, non-nucleophilic organic base.

- **Base and Catalyst:** It is widely used as an acid scavenger and base catalyst in a variety of reactions, including esterifications, amidations, and acylations, where it neutralizes acidic byproducts like HCl.[1][3][4][12] This is critical in the synthesis of active pharmaceutical ingredients (APIs).[1][3]
- **Pharmaceutical Synthesis:** Triethylamine is an intermediate in the manufacture of numerous pharmaceuticals, including antibiotics like penicillin and ampicillin, and antihistamines.[2][3][12]

- **Polymer Chemistry:** It serves as a catalyst in the formation of polyurethane foams and epoxy resins.[\[2\]](#)[\[4\]](#)[\[13\]](#) It is also used as a crosslinking agent to improve the mechanical properties of polymers.[\[1\]](#)[\[12\]](#)
- **Protecting Group Chemistry:** In complex syntheses, such as peptide synthesis, triethylamine is used as a base in the addition and removal of protecting groups.[\[11\]](#)
- **Dehydrohalogenation Reactions:** It effectively promotes elimination reactions to form alkenes from alkyl halides.[\[5\]](#)[\[14\]](#)
- **Specialized Reactions:** It is employed in Swern oxidations and Suzuki coupling reactions.[\[5\]](#)[\[11\]](#)

Experimental Protocols and Workflows

Below are detailed protocols for common laboratory procedures involving triethylamine.

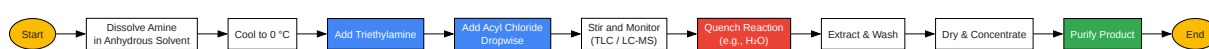
Protocol 1: General Procedure for Acylation of an Amine

This protocol describes the use of triethylamine as an acid scavenger in the formation of an amide from an amine and an acyl chloride.

Methodology:

- Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., Nitrogen, Argon).
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (1.1-1.5 eq) to the stirred solution.
- Add the acyl chloride (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.

- Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield the crude amide.
- Purify the crude product via column chromatography or recrystallization.



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Workflow for amine acylation using triethylamine.

Protocol 2: Purification of Triethylamine by Distillation from a Drying Agent

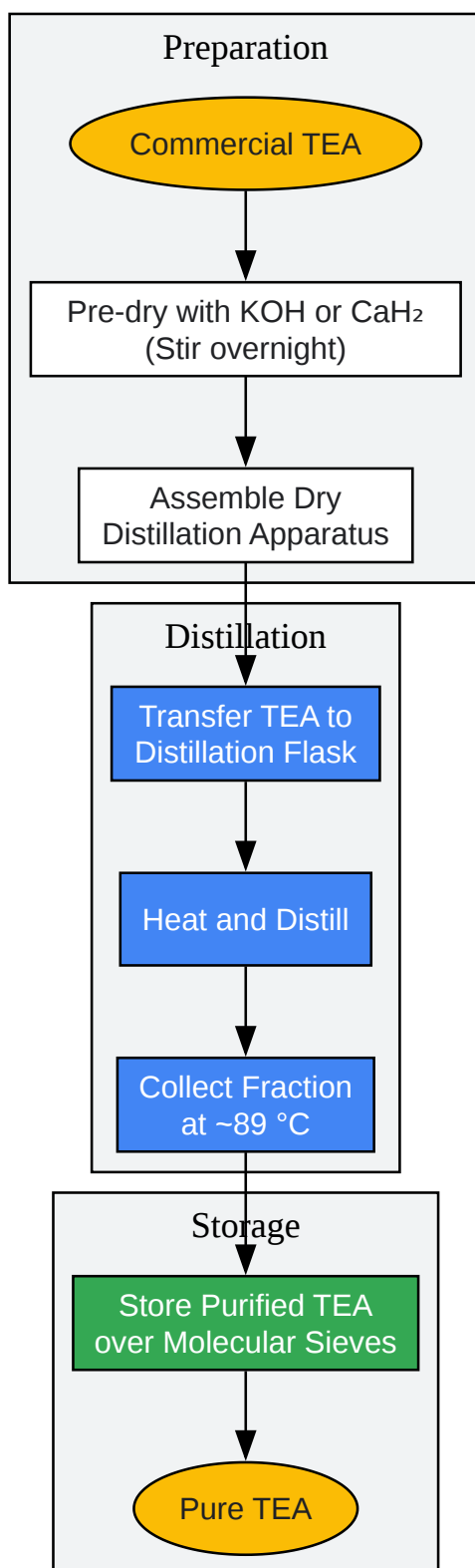
Commercial triethylamine can contain impurities like water and ethanol. This protocol describes a method for its purification.^[15]

Methodology:

- Pre-drying: Place the triethylamine in a suitable flask and add a drying agent such as potassium hydroxide (KOH) pellets or calcium hydride (CaH_2). Stir the mixture for several hours or overnight.
- Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere to prevent moisture contamination.
- Distillation: Decant or filter the pre-dried triethylamine into the distillation flask. Add fresh drying agent or boiling chips.
- Heat the flask gently using a heating mantle.
- Collect the fraction that distills at the boiling point of triethylamine (approx. 89 °C).

- Storage: Store the purified, dry triethylamine over molecular sieves in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture.

Safety Note: Handle drying agents like CaH_2 with extreme care as they react violently with water.



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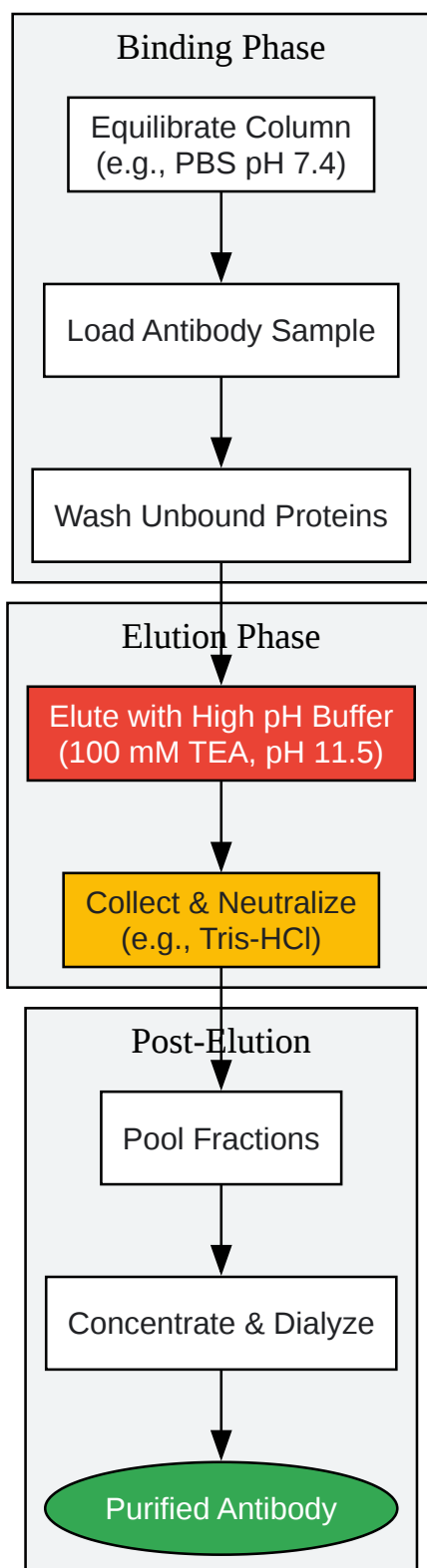
Purification workflow for Triethylamine.

Protocol 3: Antibody Elution in Affinity Chromatography

Triethylamine's basicity allows it to be used as an eluent in affinity chromatography by disrupting antibody-antigen interactions.[\[16\]](#)

Methodology:

- **Column Equilibration:** Equilibrate the affinity column (e.g., antigen-coupled Sepharose) with a binding buffer (e.g., PBS, pH 7.4).
- **Sample Loading:** Load the antibody-containing sample (e.g., hyperimmunized plasma) onto the column and allow it to bind.
- **Washing:** Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound antibodies from the column using a high pH elution buffer, such as 100 mM triethylamine, pH 11.5.[\[16\]](#)
- **Neutralization:** Collect the eluted fractions into tubes containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0) to immediately restore a physiological pH and preserve antibody function.[\[16\]](#)
- **Downstream Processing:** Pool the antibody-containing fractions, concentrate if necessary, and dialyze against a suitable storage buffer (e.g., PBS).



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Affinity chromatography elution using Triethylamine.

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